molecular formula C20H22N2O4 B403625 1,4-Bis(2-methoxybenzoyl)piperazine

1,4-Bis(2-methoxybenzoyl)piperazine

Cat. No.: B403625
M. Wt: 354.4g/mol
InChI Key: RBJXGDPSZKCJAU-UHFFFAOYSA-N
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Description

1,4-Bis(2-methoxybenzoyl)piperazine is a chemical compound of interest in medicinal chemistry research, particularly as a synthetic intermediate or core structure for developing new pharmacologically active agents. Piperazine derivatives are a significant class of heterocyclic compounds known to exhibit a wide spectrum of biological activities. Researchers investigate these compounds for their potential interactions with various biological targets. While the specific mechanism of action for this exact compound may require further characterization, piperazine cores are known to be crucial for activity in several drug classes. For instance, some piperazine derivatives are studied for their anti-inflammatory effects, which may be associated with the inhibition of the exudative and proliferative phases of the inflammatory process . Other bis-aryl piperazine derivatives have been synthesized and screened for antihelminthic (anti-worm) activity, with studies suggesting their action may be based on the blockage of the worm muscle's response to acetylcholine, leading to flaccid paralysis . Furthermore, novel piperazine-containing compounds have been explored in oncology research for their cytotoxic potential, with studies indicating they may induce apoptosis (programmed cell death) in cancer cell lines through both intrinsic and extrinsic pathways . This product is provided for research and development purposes in laboratory settings only. Not for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity and/or purity, and all sales are final.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4g/mol

IUPAC Name

[4-(2-methoxybenzoyl)piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-5-3-7-15(17)19(23)21-11-13-22(14-12-21)20(24)16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3

InChI Key

RBJXGDPSZKCJAU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1,4-Bis(2-methoxybenzoyl)piperazine and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Applications
This compound C₂₀H₂₀N₂O₄ 360.39 2-Methoxybenzoyl Likely condensation of piperazine with 2-methoxybenzoyl chloride (inferred) Potential pharmaceutical use (e.g., CNS or antimicrobial agents)
1,4-Bis(methacryloyl)piperazine (NBMP) C₁₂H₁₈N₂O₂ 234.28 Methacryloyl Solvent-free condensation using maghnite-H⁺ catalyst Polymer cross-linking agents
1,4-Bis(5-chloro-2-isobutoxybenzoyl)piperazine C₂₈H₃₂Cl₂N₂O₄ 544.47 5-Chloro-2-isobutoxybenzoyl Condensation reactions (exact method unspecified) Antimicrobial research (assumed)
1,4-Bis(2-hydroxyethyl)piperazine C₈H₁₈N₂O₂ 174.24 2-Hydroxyethyl Reaction of piperazine with ethylene oxide or similar reagents Kinase inhibitor synthesis

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility and modulate receptor binding, while bulky substituents (e.g., isobutoxy in ) could hinder bioavailability .
  • Synthesis : Green methods using maghnite clay catalysts (for NBMP) highlight trends toward sustainable chemistry, whereas traditional condensation remains common for acylpiperazines .

Pharmacological and Functional Comparisons

Antitumor Activity

  • 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives demonstrated up to 90% inhibition of HL-60 leukemia cells at 10 µM, attributed to dithiocarbamate moieties enhancing cytotoxicity .
  • 1,4-Bis(trimethylsilyl)piperazine is used in materials science (e.g., CVD precursors) rather than pharmacology, emphasizing substituent-driven application divergence .

Antimicrobial and Antifungal Activity

  • 1,4-Bis(2-((1R,5S)-bicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine exhibited antifungal activity via monoterpene hybrid structures, suggesting piperazine’s role in enhancing bioactive compound delivery .

Enzyme Inhibition

  • Sulfonyl piperazines (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) inhibited DPP-4 (19–30% at 100 µM), reducing blood glucose in diabetic mice .
  • N,N′-Bis(5-arylidene-4-oxothiazolin-2-yl)piperazines inhibited kinases (e.g., DYRK1A, IC₅₀ = 0.041 µM), highlighting piperazine’s adaptability in targeting diverse enzymes .

Physicochemical and Thermal Properties

  • 1,4-Bis(2-hydroxyethyl)piperazine has a melting point of 133.5–136°C and boiling point of 215–220°C/50 mmHg, reflecting hydrogen bonding capacity .
  • Poly(1,4-bis(methacryloyl)piperazine) showed thermal stability up to 250°C via TGA, critical for polymer applications .
  • 1,4-Bis(trimethylsilyl)piperazine exhibits low vapor pressure (0.004 Pa at 20°C), suitable for high-temperature CVD processes .

Preparation Methods

Stoichiometric Considerations for Bis-Acylation

Achieving complete bis-acylation requires precise stoichiometric control. A 2:1 molar ratio of 2-methoxybenzoyl chloride to piperazine ensures both amine sites are functionalized. Excess acyl chloride may lead to side reactions, such as over-acylation or hydrolysis, particularly in aqueous conditions. Kinetic studies suggest that the second acylation step is slower due to increased steric hindrance from the first substituent, necessitating extended reaction times or elevated temperatures.

Traditional Acylation Methods

Traditional approaches employ simple heating of piperazine with 2-methoxybenzoyl chloride in aprotic solvents.

Solvent and Base Selection

Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used for their ability to dissolve both piperazine and acyl chlorides. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. Triethylamine (TEA) or potassium carbonate (K₂CO₃) serves as the base, with K₂CO₃ offering advantages in cost and ease of removal via filtration.

Table 1: Comparison of Traditional Acylation Conditions

ParameterTriethylamine SystemPotassium Carbonate System
SolventTHFDCM
Temperature (°C)25–4040–60
Reaction Time (h)12–246–12
Yield (%)35–4545–55
Byproduct FormationModerateLow

Data adapted from.

Limitations of Conventional Approaches

Early methods suffered from yields below 50% due to incomplete bis-acylation and competing hydrolysis. For instance, a 1999 patent documented a 10% overall yield for analogous piperazine derivatives using sequential alkylation and acylation steps. These inefficiencies spurred the development of advanced catalytic systems.

Micellar Catalysis for Enhanced Efficiency

MetricValue
Yield72–78%
Reaction Time2–3 h
Purity (HPLC)>98%
Catalyst Recovery90–95%

Data sourced from.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables stepwise acylation under mild conditions. After coupling the first 2-methoxybenzoyl group, the resin-bound intermediate undergoes a second acylation before cleavage with trifluoroacetic acid. This method achieves 65–70% yields with simplified purification.

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids represents an emerging green chemistry approach. Candida antarctica lipase B (CAL-B) selectively acylates piperazine at 50°C, though yields remain suboptimal (40–50%).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Micellar catalysis reduces raw material costs by 30% compared to traditional methods, primarily through shorter reaction times and higher yields. However, surfactant recovery systems add capital expenditure.

Environmental Impact

Water-based micellar systems decrease organic solvent usage by 80%, aligning with green chemistry principles. Life-cycle assessments indicate a 45% reduction in carbon footprint versus THF-based processes.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1640–1660 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C) confirm functional group incorporation.

  • ¹H NMR : Aromatic protons resonate at δ 6.8–7.5 ppm, while piperazine CH₂ signals appear as a multiplet at δ 3.4–3.8 ppm.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves unreacted starting materials, ensuring >98% purity for pharmaceutical-grade material .

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